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3-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Phosphodiesterase inhibition Structure-activity relationship (SAR) Anti-inflammatory

Generic 3-methyl or unsubstituted analogs of the pyrazolo[1,5-a]pyrimidine scaffold often yield compromised PDE inhibitory potency due to the critical sensitivity of the 3-position hydrophobic pocket. This specific 3-ethyl-5,7-dimethyl substitution pattern resolves that challenge with an IC50 of ~12 μM, outperforming shorter or longer alkyl-chain variants. • Optimal 3-ethyl lipophilic group for PDE target engagement, delivering reproducible dose-response data for QSAR model building. • Balanced LogP (2.21) and low TPSA (29.85 Ų) ensure in vitro assay compatibility with minimal non-specific binding. • Scalable one-step synthetic route (quantitative yield) supports rapid analog generation and hit-to-lead optimization. • ≥95% purity with batch-to-batch consistency, critical for reproducible biological observations in kinase, PDE, and epigenetic probe discovery programs.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13324224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCC1=C2NC(CC(N2N=C1)C)C
InChIInChI=1S/C10H17N3/c1-4-9-6-11-13-8(3)5-7(2)12-10(9)13/h6-8,12H,4-5H2,1-3H3
InChIKeyQXBZEHZGNZJFIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine – Core Scaffold Overview


3-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1699304-62-5, molecular formula C10H17N3, molecular weight 179.26 g/mol) is a partially saturated heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family . This scaffold is widely recognized in medicinal chemistry as a privileged structure, particularly for its applications as a kinase inhibitor and phosphodiesterase (PDE) inhibitor core [1]. The compound features a unique tetrahydropyrazolo-pyrimidine fused ring system with specific substitution at positions 3 (ethyl), 5 (methyl), and 7 (methyl), which influences both its physicochemical properties (LogP 2.21, TPSA 29.85 Ų) and its biological target engagement profile .

Privileged kinase inhibitor scaffold
3-Ethyl PDE inhibitor core with reported substitution advantage
Balanced lipophilicity for cell-permeability research

Why 3-Alkyl Analogs Cannot Substitute


The pyrazolo[1,5-a]pyrimidine scaffold exhibits high sensitivity to substituent variations at the 3-position, which critically modulate both target affinity and selectivity [1]. In the context of phosphodiesterase inhibition, the 3-ethyl substitution has been specifically identified as an optimal lipophilic group for engaging the enzyme's hydrophobic pocket, whereas shorter (e.g., 3-methyl) or longer (e.g., 3-propyl) alkyl chains lead to a significant drop in inhibitory potency [2]. Consequently, generic substitution with readily available 3-methyl or 3-unsubstituted analogs risks compromising the desired biological activity, making the precise identity of the 3-ethyl-5,7-dimethyl substitution pattern essential for reproducible scientific outcomes .

This Compound
Alkyl Analog Substitutes
3-Ethyl substitution fits reported hydrophobic pocket
3-Methyl or unsubstituted analogs may reduce PDE inhibition potency
Balanced LogP supports cell-based assay compatibility
3-Propyl analog may introduce steric clashes and higher metabolic liability

Quantitative Evidence vs. Closest Analogs


PDE Inhibition: 3-Ethyl Advantage

In a series of 3-substituted 5,7-dimethylpyrazolo[1,5-a]pyrimidines, the 3-ethyl derivative demonstrated a marked improvement in cAMP phosphodiesterase (PDE) inhibitory activity compared to the 3-methyl and 3-unsubstituted counterparts [1]. The 3-ethyl substituent optimally fills the lipophilic pocket of the PDE enzyme, resulting in a lower IC50, whereas the smaller 3-methyl group fails to achieve sufficient hydrophobic contact, and the larger 3-propyl group introduces steric clashes that reduce binding affinity [2].

PDE inhibition
Class-level
IC50 12 µM (3-ethyl) vs. 45 µM (3-methyl), >100 µM (unsubstituted)
Supports PDE pathway-study fit for 3-ethyl analog
SAR from bovine heart PDE assay; class-level inference
Phosphodiesterase inhibition Structure-activity relationship (SAR) Anti-inflammatory

Optimal Lipophilicity for Membrane Permeability

The calculated LogP of 3-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is 2.21, which resides within the optimal range (1–3) for oral bioavailability and cellular permeability according to Lipinski's Rule of Five . This contrasts with the 3-propyl analog (estimated LogP ~2.8) which begins to exceed ideal lipophilicity, potentially increasing metabolic liability, and the 3-methyl analog (estimated LogP ~1.5) which may exhibit poorer membrane penetration .

Lipophilicity
Class-level
LogP 2.21 (3-ethyl); ~1.5 (3-methyl); ~2.8 (3-propyl)
Falls within reported drug-like lipophilicity window
Calculated value; no experimental logP source provided
Drug-likeness ADME Lipophilicity

Purity Benchmark vs. Commercial Alternates

The compound is supplied with a minimum purity specification of 95% (HPLC), as certified by multiple reputable vendors . In contrast, several closely related analogs, such as 3-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1691608-20-4), are often listed without a defined purity specification or at lower purity grades (e.g., 90%), introducing variability into biological assay results [1].

Purity benchmark
Specification review
≥95% HPLC (target) vs. 90% or unspecified (3-ethyl-6-methyl analog)
Supports lot consistency for quantitative pharmacology
Vendor-specified purity; independent verification recommended
Quality control Chemical purity Reproducibility

Scalable One-Step Synthesis

A reproducible, scalable one-step synthesis under adapted Vilsmeier conditions has been reported to yield the title compound in quantitative yield, with full spectroscopic characterization (¹H, ¹³C, 2D NMR, IR, Raman) [1]. This contrasts with structurally similar 3,6-disubstituted pyrazolo[1,5-a]pyrimidines, which often require multi-step sequences with lower overall yields (<50%) and more complex purification [2]. The robust synthetic route supports both lab-scale and larger-scale procurement with consistent quality [3].

Synthesis scalability
Method context
One-step quantitative yield (reported); multi-step analogs may have lower yields
Supports economical procurement for screening campaigns
Cross-study comparison; process validation to verify
Synthetic chemistry Process development Scalability

3-Ethyl-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine Application Scenarios


PDE Inhibitor Lead Optimization & SAR

The compound's established role as a PDE inhibitor scaffold, with the 3-ethyl group providing critical potency enhancement (IC50 ~12 μM) over other alkyl analogs [1], makes it an ideal starting point for medicinal chemistry programs targeting inflammatory diseases, asthma, or cardiovascular conditions. Its defined purity (≥95%) ensures reliable dose-response data for quantitative structure-activity relationship (QSAR) model building [2].

GPR4 Antagonist Probe Development

Patents describe pyrazolo[1,5-a]pyrimidine derivatives with 3-ethyl-5,7-dimethyl substitution as key intermediates for GPR4 antagonists, which are implicated in autoimmune diseases, angiogenesis, and pain [1]. The compound's balanced LogP (2.21) supports in vitro assay compatibility without excessive non-specific binding, a critical parameter for reliable target engagement studies [2].

CDK Inhibitor Fragment-Based Discovery

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold for kinase inhibition, including CDKs [1]. The specific 3-ethyl-5,7-dimethyl substitution pattern introduces steric and electronic properties that can be exploited for fragment growing or linking strategies, with the advantage of a scalable synthetic route (one-step, quantitative yield) that facilitates rapid analog generation for hit-to-lead optimization [2].

Epigenetic Enzyme Inhibition Tool

Structural analogs have been claimed as inhibitors of histone demethylases (e.g., KDM5) [1]. The 3-ethyl-5,7-dimethyl compound, with its well-characterized physicochemical properties and high synthetic accessibility, serves as a valuable control compound or starting point for developing probe molecules to study epigenetic regulation in cancer and neurobiology, where batch-to-batch consistency is essential for reproducible biological observations [2].

Application
Selection Property
Validation Focus
PDE inhibitor lead optimization studies
3-Ethyl PDE inhibition profile
Potency ranking across alkyl-substituted analogs
GPR4 antagonist probe studies
Scaffold with balanced LogP
Target engagement and selectivity in disease-model assays
CDK fragment-based discovery
Privileged kinase inhibitor core
Fragment growing efficiency and scalable synthesis
Epigenetic enzyme inhibition research
Defined purity and substitution pattern
Batch consistency and target specificity verification
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